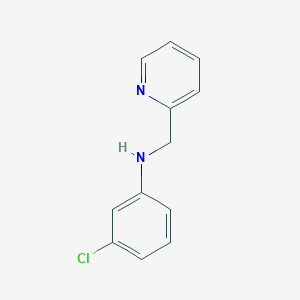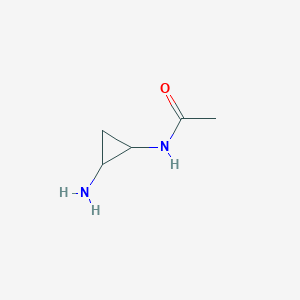
N-(2-aminocyclopropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminocyclopropyl)acetamide: is an organic compound with the molecular formula C₅H₁₀N₂O It features a cyclopropyl ring substituted with an amino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method involves the direct amination of cyclopropyl acetamide. This can be achieved by reacting cyclopropylamine with acetic anhydride under controlled conditions.
Reductive Amination: Another method involves the reductive amination of cyclopropanone with ammonia or an amine, followed by acetylation.
Electrosynthesis: The preparation of amides, including N-(2-aminocyclopropyl)acetamide, can also be achieved using electrosynthesis, which is a greener and more sustainable method.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-aminocyclopropyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of cyclopropylmethylamine derivatives.
Substitution: Formation of various substituted cyclopropylacetamides.
Scientific Research Applications
Chemistry: N-(2-aminocyclopropyl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new medications for various diseases. Its ability to interact with biological targets makes it a promising candidate for further investigation.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2-aminocyclopropyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
N-(2-aminocyclohexyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopropyl ring.
N-(2-aminocyclobutyl)acetamide: Similar structure but with a cyclobutyl ring.
Uniqueness: N-(2-aminocyclopropyl)acetamide is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties. The strain in the three-membered ring makes it more reactive compared to its cyclohexyl and cyclobutyl counterparts .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N-(2-aminocyclopropyl)acetamide |
InChI |
InChI=1S/C5H10N2O/c1-3(8)7-5-2-4(5)6/h4-5H,2,6H2,1H3,(H,7,8) |
InChI Key |
HXVZHNWAWKIVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol](/img/structure/B13250286.png)
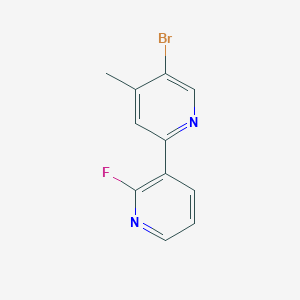
![N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13250294.png)
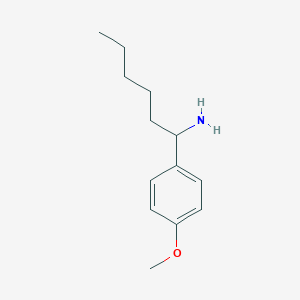

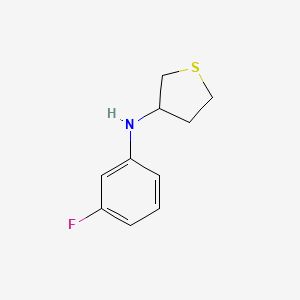
amine](/img/structure/B13250320.png)
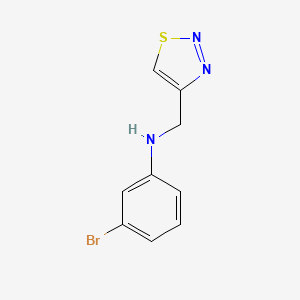
![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid](/img/structure/B13250339.png)

![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13250365.png)
![2-[(2-Methyloxolan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13250376.png)
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid](/img/structure/B13250381.png)
